Brd photac-I-3

PHOTAC optical control BET degrader

BRD PHOTAC-I-3 is a trifunctional photoswitchable proteolysis-targeting chimera (PHOTAC) that enables wavelength-selective, reversible optical control over BET bromodomain protein degradation. It comprises a cereblon (CRBN) E3 ubiquitin ligase ligand derived from lenalidomide, an azobenzene-based photoswitchable moiety, and the BET-targeting warhead (+)-JQ1 connected via a 1,4-diaminobutane spacer.

Molecular Formula C46H47ClN10O8S
Molecular Weight 935.4 g/mol
Cat. No. B15320280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrd photac-I-3
Molecular FormulaC46H47ClN10O8S
Molecular Weight935.4 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)COC4=C(C=C(C=C4OC)N=NC5=CC=CC6=C5CN(C6=O)C7CCC(=O)NC7=O)OC)C8=CC=C(C=C8)Cl)C
InChIInChI=1S/C46H47ClN10O8S/c1-24-25(2)66-46-40(24)41(27-11-13-28(47)14-12-27)50-33(43-55-52-26(3)57(43)46)21-38(59)48-17-6-7-18-49-39(60)23-65-42-35(63-4)19-29(20-36(42)64-5)53-54-32-10-8-9-30-31(32)22-56(45(30)62)34-15-16-37(58)51-44(34)61/h8-14,19-20,33-34H,6-7,15-18,21-23H2,1-5H3,(H,48,59)(H,49,60)(H,51,58,61)/t33-,34?/m0/s1
InChIKeySGZZPSOQAWRZGE-CDRRMRQFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BRD PHOTAC-I-3 (CAS 2370997-94-5): A Photoswitchable BET Bromodomain Degrader for Optical Control of Protein Degradation


BRD PHOTAC-I-3 is a trifunctional photoswitchable proteolysis-targeting chimera (PHOTAC) that enables wavelength-selective, reversible optical control over BET bromodomain protein degradation. It comprises a cereblon (CRBN) E3 ubiquitin ligase ligand derived from lenalidomide, an azobenzene-based photoswitchable moiety, and the BET-targeting warhead (+)-JQ1 connected via a 1,4-diaminobutane spacer [1]. The compound is inactive in the dark; upon irradiation with 390 nm light, it isomerizes from the inactive trans configuration to the active cis isomer, which recruits CRBN and induces ubiquitination and proteasomal degradation of BRD4 and BRD3 (and to a lesser extent BRD2) [1]. Reversal to the inactive state occurs thermally (t₁/₂ = 8.8 h at 37°C) or upon irradiation with >450 nm light [1]. BRD PHOTAC-I-3 is sold under license from New York University . Purity is ≥98% by HPLC and the molecular weight is 935.45 g/mol .

Why BRD PHOTAC-I-3 Cannot Be Replaced by Conventional PROTACs, Inhibitors, or Other Photoswitchable Degraders


BRD PHOTAC-I-3 occupies a unique position at the intersection of three design features that no single alternative compound simultaneously provides: (i) reversible, wavelength-orthogonal optical control over degradation, (ii) CRBN-dependent ubiquitination with a BRD4/BRD3-preferential degradation signature, and (iii) a thermal relaxation half-life of 8.8 hours that sustains activity after a brief light pulse without requiring continuous irradiation [1]. Conventional CRBN-recruiting BET degraders such as dBET1 are constitutively active and lack spatiotemporal control [2]. The parent inhibitor (+)-JQ1 binds BET bromodomains but does not induce degradation and shows no light-dependent differential activity [1]. The VHL-recruiting photoswitchable degrader photoPROTAC-1 exhibits an inverted BET selectivity (BRD2 only, no significant BRD4 degradation) and is bistable with negligible thermal relaxation, precluding the time-limited activity window that PHOTAC-I-3's thermal reversion provides [3]. Photocaged PROTACs such as pc-PROTAC1 are irreversibly activated by 365 nm UV light rather than reversibly photoswitched [4]. Each of these differences carries direct consequences for experimental design, selectivity interpretation, and procurement decisions detailed below.

BRD PHOTAC-I-3: Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


7.1-Fold Light/Dark Cytotoxicity Differential in RS4;11 Leukemia Cells vs. (+)-JQ1 (No Differential) and dBET1 (Constitutively Active)

BRD PHOTAC-I-3 demonstrated a median effective concentration (EC₅₀) of 88.5 nM in RS4;11 lymphoblast cells under pulsed 390 nm irradiation (100 ms every 10 s) over 72 hours, compared to 631 nM in the dark, yielding a 7.1-fold light/dark differential in the MTS cell viability assay [1]. In the same study, the parent BET inhibitor (+)-JQ1 showed no light-dependent difference in cytotoxicity, confirming that the differential is conferred by the photoswitchable PROTAC architecture rather than the warhead alone [1]. By contrast, the conventional CRBN-based BET degrader dBET1—which shares the (+)-JQ1 warhead and CRBN recruitment but lacks a photoswitch—is constitutively active with a reported IC₅₀ of 78.8 nM in the same RS4;11 cell line [2]. This means dBET1's potency is comparable to PHOTAC-I-3's light-activated state, but dBET1 offers no dark/inactive state, precluding spatially-restricted or temporally-gated degradation experiments.

PHOTAC optical control BET degrader light-dependent cytotoxicity BRD4

Light-Gated BRD4 and BRD3 Degradation with No Detectable Dark Activity vs. Constitutive Degradation by dBET1

In RS4;11 cells treated for 4 hours with BRD PHOTAC-I-3 and pulsed 390 nm irradiation (100 ms every 10 s), a pronounced decrease in BRD4 protein levels was observed by Western blot at concentrations between 100 nM and 3 μM [1]. BRD3 levels were also greatly reduced across the same concentration range under irradiation [1]. Critically, no degradation of BRD4 or BRD3 was detected in cells kept in the dark at any concentration tested [1]. At 10 μM, a hook effect was observed—reduced degradation due to saturation of binary complexes, consistent with PROTAC pharmacology [1]. In contrast, dBET1 induces constitutive degradation of BRD4 in vitro without requiring any external trigger, with reported EC₅₀ values of 430 nM in breast cancer cells [2] and antiproliferative IC₅₀ of 140 nM in MV4;11 cells . The absence of an 'off switch' in dBET1 limits its utility in experiments requiring acute, localized, or reversible protein depletion.

targeted protein degradation BRD4 Western blot light activation PROTAC

Differential BET Family Degradation Signature: BRD4/BRD3 > BRD2 vs. photoPROTAC-1 (BRD2 Only) and MZ1 (BRD4-Selective)

BRD PHOTAC-I-3 exhibits a distinct degradation hierarchy among BET family members. Under 390 nm irradiation in RS4;11 cells, BRD4 and BRD3 levels were greatly reduced across the 100 nM–3 μM concentration range, whereas BRD2 was degraded to a lesser extent and within a narrower concentration window [1]. This BRD4/BRD3-preferential profile contrasts sharply with the VHL-recruiting photoswitchable degrader photoPROTAC-1, which induces degradation of BRD2 but shows no significant degradation of BRD4 in Ramos Burkitt lymphoma cells, even though its parent compound ARV-771 degrades both BRD4 and BRD2 [2]. The VHL-based degrader MZ1 induces preferential degradation of BRD4 over BRD2 and BRD3, with DC₅₀ values of 8 nM (H661 cells) and 23 nM (H838 cells) for BRD4 [3], but lacks optical control. The CRBN-based dBET1 degrades BRD2, BRD3, and BRD4 with broad pan-BET activity [4]. Thus, PHOTAC-I-3 uniquely combines optical control with a BRD4/BRD3-preferential degradation signature.

BET bromodomain selectivity BRD2 BRD3 BRD4 degradation profiling

Thermal Relaxation Half-Life of 8.8 Hours Enables Sustained Activity After Brief Light Pulse vs. Bistable photoPROTAC-1 (No Thermal Relaxation)

The cis isomer of BRD PHOTAC-I-3 thermally relaxes back to the inactive trans form with a half-life of 8.8 hours at 37°C in DMSO, as determined by UV-vis spectroscopy [1]. This property means that a brief pulse of 390 nm light generates an active cis-PHOTAC-I-3 population that persists for hours, gradually self-inactivating without requiring a second deactivation light source. This is mechanistically distinct from the ortho-F₄-azobenzene-based photoPROTAC-1, which is bistable: cis-photoPROTAC-1 exhibits no detectable thermal back-isomerization over several days at 37°C in DMSO, acetonitrile, or aqueous buffer [2]. While photoPROTAC-1's bistability is advantageous for experiments requiring persistent active/inactive states without continuous irradiation, PHOTAC-I-3's thermal relaxation provides a built-in temporal window of activity (hours-scale) that self-terminates, mimicking a pharmacokinetic clearance mechanism without requiring a second wavelength for deactivation. The fatigue resistance of the azobenzene photoswitch in PHOTAC-I-3 permits multiple cycles of photochemical isomerization [1].

photoswitch thermal half-life azobenzene reversibility pharmacokinetics

Reversible Wavelength-Orthogonal Activation (390 nm) and Deactivation (>450 nm) vs. Irreversible 365 nm Uncaging of pc-PROTAC1

BRD PHOTAC-I-3 operates through reversible trans⇌cis azobenzene isomerization. Irradiation at 390 nm produces a photostationary state (PSS) of >90% cis (active), while irradiation at wavelengths >450 nm drives the equilibrium back to >70% trans (inactive) [1]. This wavelength orthogonality allows repeated cycles of activation and deactivation without compound consumption or byproduct accumulation [1]. In contrast, pc-PROTAC1—a photocaged PROTAC in which the (+)-JQ1 warhead of dBET1 is masked with a 4,5-dimethoxy-2-nitrobenzyl (DMNB) group—relies on irreversible photocleavage at 365 nm to release active dBET1 [2]. Once uncaged, pc-PROTAC1 cannot be deactivated, and the released dBET1 is constitutively active thereafter. PhotoPROTAC-1 uses a different wavelength pair: 415 nm for trans (active) and 530 nm for cis (inactive), with its ortho-F₄-azobenzene conferring bistability [3]. The 390 nm activation wavelength of PHOTAC-I-3 falls within the violet range, compatible with standard fluorescence microscopy LED sources, while avoiding the more cytotoxic UVA range (365 nm) required by pc-PROTAC1 [1].

photopharmacology wavelength-selective azobenzene photoswitch reversible activation photostationary state

BRD PHOTAC-I-3: Evidence-Backed Research and Industrial Application Scenarios Driven by Quantitative Differentiation


Spatiotemporally Restricted BET Protein Degradation in Subcellular Optogenetics and Localized Tumor Microenvironment Models

The 7.1-fold light/dark EC₅₀ differential (88.5 nM vs. 631 nM) and complete absence of BRD4 degradation in the dark [1] enable experiments in which BET protein degradation is confined to a microscope-illuminated region of interest. Researchers can treat an entire cell population with BRD PHOTAC-I-3 at concentrations between 100 nM and 3 μM and then selectively irradiate subpopulations or subcellular regions with 390 nm light to induce localized BRD4/BRD3 degradation. The thermal relaxation half-life of 8.8 hours [1] sustains activity post-pulse, while the reversibility with >450 nm light allows deactivation if needed. This is not achievable with dBET1, which degrades BRD4 constitutively across all cells regardless of illumination [2], or with pc-PROTAC1, whose irreversible activation precludes spatial restriction after the initial uncaging event [3].

BRD4/BRD3 vs. BRD2 Functional Dissection Using Light-Gated Degradation with Built-In Selectivity

PHOTAC-I-3's unique degradation signature—strong BRD4 and BRD3 degradation with weaker, narrower-window BRD2 degradation [1]—makes it the only photoswitchable tool suitable for experiments designed to dissect BRD4/3-dependent transcriptional regulation from BRD2-dependent effects. In contrast, photoPROTAC-1 degrades only BRD2 and spares BRD4 [4], while MZ1 degrades BRD4 selectively but without optical control [5]. By combining PHOTAC-I-3 with photoPROTAC-1 in orthogonal experiments, researchers can achieve wavelength-multiplexed degradation: 390 nm for BRD4/3 depletion (via PHOTAC-I-3) and 415 nm for BRD2 depletion (via photoPROTAC-1), enabling systematic dissection of BET family member contributions to gene regulation.

Pulse-Chase Degradation Kinetics Without Secondary Deactivation Light Source

The 8.8-hour thermal half-life of cis-PHOTAC-I-3 at 37°C [1] enables pulse-chase-style degradation experiments where a single 390 nm light pulse generates a bolus of active degrader that self-clears over several hours without requiring a second deactivation wavelength. This is mechanistically impossible with bistable photoPROTAC-1, whose active trans isomer persists for days unless actively switched back with 530 nm light [4]. For pharmacological studies investigating the kinetics of BET protein recovery after transient degradation, or for experiments correlating degradation duration with downstream transcriptional and phenotypic effects, PHOTAC-I-3 provides a unique built-in temporal decay that mimics drug clearance without the experimental complexity of dual-wavelength setups.

Validation of CRBN-Dependent Degradation Mechanism Using the Matched Inactive Control Me-PHOTAC-I-3

The availability of Me-PHOTAC-I-3—a methylated glutarimide analog that cannot bind cereblon—as a matched negative control [1] provides rigorous experimental validation of CRBN-dependent degradation. In the primary study, methylation of the glutarimide nitrogen prevented BRD4 degradation upon irradiation, confirming that degradation proceeds specifically through CRBN recruitment rather than through off-target mechanisms [1]. This control compound, combined with CRBN siRNA knockdown and the neddylation inhibitor MLN4924 rescue experiments demonstrated in the same study [1], constitutes a complete CRBN-dependence validation toolkit. Procurement of BRD PHOTAC-I-3 together with its matched inactive control enables publication-quality control experiments that are essential for high-impact PROTAC mechanism-of-action studies.

Quote Request

Request a Quote for Brd photac-I-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.